molecular formula C17H16ClN5OS B2682750 N-(3-chlorobenzyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide CAS No. 1251628-95-1

N-(3-chlorobenzyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2682750
CAS RN: 1251628-95-1
M. Wt: 373.86
InChI Key: LYROIGLXAPNKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H16ClN5OS and its molecular weight is 373.86. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorobenzyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorobenzyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential in Treating Diseases with ACAT-1 Overexpression

Shibuya et al. (2018) identified an analogous compound as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, displaying selectivity for human ACAT-1 over ACAT-2. This compound was suggested to be useful in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Role in Peripheral Benzodiazepine Receptors Study

Katsifis et al. (2000) synthesized imidazo[1,2-α]pyridines, closely related structurally, as high affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR). These compounds were used for studying the PBR in vivo using SPECT (Katsifis et al., 2000).

Inhibition of PI3Kα and mTOR

Stec et al. (2011) investigated a compound structurally similar to the query molecule, which acted as an inhibitor of PI3Kα and mTOR in vitro and in vivo, highlighting its potential in metabolic stability enhancement (Stec et al., 2011).

Application as Fluorescent Probes for Mercury Ion

Shao et al. (2011) demonstrated the use of an imidazo[1,2-a]pyridine derivative in acting as an efficient fluorescent probe for mercury ions both in acetonitrile and buffered aqueous solution (Shao et al., 2011).

Anticancer Potential

Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, structurally related to the query compound, and studied their anticancer activity. They found that these compounds exhibited selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-[6-(4-methylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c1-12-9-23(11-20-12)15-5-6-17(22-21-15)25-10-16(24)19-8-13-3-2-4-14(18)7-13/h2-7,9,11H,8,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYROIGLXAPNKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorobenzyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide

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